molecular formula C4H5NO3 B1265503 4-Methyloxazolidine-2,5-dione CAS No. 1192-73-0

4-Methyloxazolidine-2,5-dione

Cat. No.: B1265503
CAS No.: 1192-73-0
M. Wt: 115.09 g/mol
InChI Key: DTETYCNJKAUROO-UHFFFAOYSA-N
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Description

4-Methyloxazolidine-2,5-dione is a useful research compound. Its molecular formula is C4H5NO3 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524103. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemistry

4-Methyloxazolidine-2,5-dione serves as a crucial intermediate in the synthesis of various organic compounds. Its utility extends to the development of pharmaceuticals, particularly those targeting antibacterial and antiviral activities. The compound's unique chiral properties allow for the synthesis of enantiomerically pure molecules, which are essential in drug development.

Biology

In biological research, this compound is studied for its enzyme inhibition capabilities and potential interactions with protein synthesis mechanisms. It can inhibit certain enzymes by binding to their active sites, thereby altering their conformation and reducing activity. This property is particularly valuable in the study of metabolic pathways and cellular processes.

Medicine

This compound exhibits notable antitumor activity. Research indicates its effectiveness against various cancer cell lines, suggesting potential applications in cancer therapies. Moreover, ongoing studies are exploring its role as a therapeutic agent in treating neurological disorders due to its ability to modulate biochemical processes .

Industry

The compound is utilized in the production of polymers and materials that require specific stereochemical configurations. Its stability and reactivity make it an ideal candidate for creating advanced materials used in various industrial applications .

Antitumor Activity

A study demonstrated that derivatives synthesized from this compound exhibited cytotoxic effects against specific cancer cell lines. These findings suggest that this compound could lead to new antitumor agents.

Peptide Synthesis

In another investigation, (S)-4-Methyloxazolidine-2,5-dione was employed as a building block for synthesizing poly(α-amino acids). These polymers have potential applications in drug delivery systems and tissue engineering scaffolds due to their biocompatibility and biodegradability .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Methyloxazolidine-2,5-dione to ensure stability during experimental use?

  • Methodological Answer: Store the compound refrigerated (2–8°C) in a tightly sealed container within a dry, well-ventilated environment. Ensure containers remain upright to prevent leakage, and reseal carefully after each use. Stability should be validated periodically via spectroscopic analysis (e.g., NMR or FTIR) to detect decomposition .

Q. How should researchers address gaps in physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer: Perform experimental characterization using differential scanning calorimetry (DSC) for melting point determination and gravimetric methods for solubility profiling in solvents like DMSO, water, or ethanol. Cross-validate results with computational tools (e.g., COSMO-RS) to predict partition coefficients .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

  • Methodological Answer: Use full personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and fume hoods. Conduct acute toxicity assays (e.g., in vitro cytotoxicity via MTT assays) to establish preliminary safety thresholds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer: Employ density functional theory (DFT) calculations to analyze electrophilic/nucleophilic sites. Tools like VEGA or Gaussian can simulate reaction intermediates, while molecular docking studies (e.g., AutoDock Vina) assess interactions with biological targets. Validate predictions with small-scale pilot reactions .

Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer: Use regioselective functionalization via nucleophilic ring-opening followed by re-cyclization. For example, introduce aryl groups at the 4-position using Suzuki-Miyaura coupling. Characterize derivatives via LC-MS and X-ray crystallography, and screen for bioactivity against target enzymes (e.g., proteases) .

Q. How can researchers resolve contradictions in reported biological activity data for oxazolidine-2,5-dione analogs?

  • Methodological Answer: Standardize assay conditions (e.g., cell line selection, incubation time) and validate results across multiple models (e.g., in vitro enzymatic assays and in vivo rodent studies). Use meta-analysis tools to reconcile discrepancies in IC₅₀ values or receptor binding affinities .

Q. What mechanistic studies elucidate the role of this compound in enzyme inhibition?

  • Methodological Answer: Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding constants. Pair with molecular dynamics simulations to visualize enzyme-ligand interactions .

Properties

IUPAC Name

4-methyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-2-3(6)8-4(7)5-2/h2H,1H3,(H,5,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTETYCNJKAUROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922888
Record name 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30291-41-9, 2224-52-4, 1192-73-0
Record name 4-Methyl-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30291-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine N-carboxyanhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2224-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-4-Methyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazolidine-2,5-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030291419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4-methyl-1,3-oxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxazolidine-2,5-dione
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